Squamocin
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S)-1,5-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-15-19-30(38)20-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30-,31+,32-,33+,34+,35+,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEFUOXKPZLQMM-AUDZWCKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](CCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152793 | |
| Record name | Squamocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120298-30-8 | |
| Record name | Squamocin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120298-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Squamocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120298308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Squamocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Natural Occurrence of Squamocin
Botanical Sources and Distribution within Annonaceae Genera
The primary botanical source of Squamocin is the plant family Annonaceae, commonly known as the custard apple family. tijer.orgnih.gov This large family comprises approximately 120 genera and over 2,400 species, which are mainly distributed in the tropical and subtropical regions of Asia, Africa, and the Americas. nih.govbiologydiscussion.com
This compound and its isomers have been isolated from various parts of several Annona species, including the seeds, fruit pulp, leaves, and bark. globalresearchonline.netresearchgate.net The seeds of Annona squamosa (commonly known as sugar apple or custard apple) are a particularly rich source of this compound. agriculturaljournals.comglobalresearchonline.netnih.govdoc-developpement-durable.org Research has quantified the amount of this compound in the fruit of A. squamosa to be between 13.5 and 36.4 mg per fruit. researchgate.net
While Annona squamosa is the most cited source, this compound and related acetogenins (B1209576) are found across the genus Annona and in other genera within the Annonaceae family. Other notable species include Annona muricata (soursop), Annona glabra (pond apple), Annona cherimola (cherimoya), Annona crassiflora (marolo), and the atemoya, a hybrid of A. cherimola and A. squamosa. nih.govresearchgate.netresearchgate.netresearchgate.net The presence and concentration of specific acetogenins can vary depending on the species, geographical location, and the part of the plant being analyzed. nih.govresearchgate.net
Distribution of this compound and Related Acetogenins in Annonaceae Species
| Species | Common Name | Plant Part(s) Containing Acetogenins | Specific Acetogenins Mentioned |
|---|---|---|---|
| Annona squamosa | Sugar Apple, Custard Apple | Seeds, Fruit, Leaves, Bark | This compound, this compound-O1, this compound-O2, Annosquacins |
| Annona muricata | Soursop | Seeds, Leaves | Annonacin, Bullatacin, this compound, Squamostatin-A, Squamostatin-D |
| Annona glabra | Pond Apple | Seeds | This compound G, Asimicin, Desacetyluvaricin |
| Annona cherimola | Cherimoya | Seeds | Cherimolin-1, Cherimolin-2 |
| Asimina triloba | Pawpaw | Fruit | Annonacin, this compound |
Advanced Extraction and Purification Methodologies
The isolation of this compound from its natural sources is a complex process due to its lipophilic nature, structural complexity, and relatively low concentration in plant tissues, which is often in the range of 0.00019–0.003% yield. agriculturaljournals.com The process involves an initial extraction step followed by extensive purification.
Extraction: Traditional methods for extracting acetogenins include maceration and Soxhlet extraction using various organic solvents. agriculturaljournals.com Solvents are chosen based on polarity to effectively solubilize the lipophilic acetogenins; common choices include methanol, ethanol, chloroform, and petroleum ether. nih.govresearchgate.netgoogle.com
However, these conventional methods can be time-consuming and require large volumes of solvents. agriculturaljournals.com Consequently, advanced extraction techniques have been developed to improve efficiency, yield, and sustainability. These modern methods include:
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and increasing extraction yield in a shorter time. agriculturaljournals.comnih.gov
Thermosonication-Assisted Extraction (TSAE): TSAE combines ultrasound with controlled heating. The heat increases the diffusivity of the solvent and the implosion of microbubbles created by sonication, leading to significantly higher extraction efficiency compared to UAE or Soxhlet methods. nih.govresearchgate.net One study on A. muricata seeds found TSAE to be 2.17 times more effective than UAE and 15.6 times more effective than the Soxhlet method. nih.gov
Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is valued for its ability to extract compounds with high purity without using toxic organic solvents. agriculturaljournals.com
Purification: Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound.
Solvent Partitioning: The crude extract is often partitioned between immiscible solvents (e.g., hexane (B92381) and methanol) to separate compounds based on their polarity, providing an initial fractionation.
Chromatography: Chromatographic techniques are essential for the final purification of this compound. agriculturaljournals.comColumn Chromatography (CC) using silica (B1680970) gel is a standard initial step to separate the extract into fractions. researchgate.net Subsequently, High-Performance Liquid Chromatography (HPLC) , often in a reverse-phase configuration, is employed for the fine separation and isolation of pure this compound from other closely related acetogenins. agriculturaljournals.comresearchgate.net
The structural elucidation of the purified this compound is then confirmed using advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). agriculturaljournals.comnih.gov
Comparison of Extraction Methods for Annonaceous Acetogenins
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Maceration/Soxhlet | Conventional solvent extraction. | Simple setup. | Time-consuming, high solvent consumption, potential thermal degradation of compounds. agriculturaljournals.com |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer. | Reduced extraction time, lower solvent use, increased yield. agriculturaljournals.comnih.gov | Requires specialized equipment. |
| Thermosonication-Assisted Extraction (TSAE) | Combines sonication with controlled heating. | Significantly higher yields and efficiency compared to other methods. nih.govresearchgate.net | Potential for thermal degradation if not controlled. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as a solvent. | Environmentally friendly, high selectivity, solvent-free product. agriculturaljournals.com | High initial equipment cost. |
Structural Elucidation and Isomeric Forms of Squamocin
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the planar structure and stereochemistry of squamocin.
NMR spectroscopy, including ¹H NMR and ¹³C NMR, is crucial for determining the connectivity of atoms and identifying functional groups in this compound. acs.orgelsevier.esresearchgate.net Two-dimensional NMR techniques such as COSY, HMBC, and HMQC are employed to assign signals and establish the planar structure. acs.org
For stereochemical assignment, detailed analysis of coupling constants in ¹H NMR spectra provides information about the relative orientation of protons on adjacent carbons, particularly within the rigid THF rings. researchgate.net Comparison of NMR data with stereochemically defined model compounds is a common approach to suggest the relative stereochemistry of the bis-THF moiety and flanking hydroxyl groups. researchgate.net For instance, the relative stereochemistry of the bis-THF moiety of some this compound derivatives has been suggested as threo-trans-threo-trans-erythro based on comparisons with known bis-THF acetogenins (B1209576). researchgate.net The modified Mosher's method, which involves derivatization of hydroxyl groups with Mosher's reagent followed by analysis of the resulting ester's ¹H NMR data, is widely used to determine the absolute configuration of chiral carbinol centers in this compound and its congeners. researchgate.netacs.orgaffrc.go.jp
Mass spectrometry is essential for determining the molecular weight and fragmentation patterns of this compound. Techniques like Electrospray Ionization Mass Spectrometry (ESIMS) and Liquid Secondary Ion Mass Spectrometry (LSIMS) are commonly used to obtain molecular ion information. acs.orgacs.org
Precursor-ion scanning mass spectral analysis has been applied to this compound derivatives, such as aminal derivatives, to provide structural information through characteristic fragmentation patterns. researchgate.net This technique can be particularly useful in elucidating the structure of complex molecules like acetogenins by identifying fragments that share a common precursor ion. researchgate.net LSIMS-MS techniques have also been used in the structural elucidation of this compound and related compounds. acs.org Tandem mass spectrometry (MS/MS) is employed to determine the position of functional groups or modifications, such as sugar moieties in glycosylated this compound derivatives, by analyzing the fragmentation of selected ions. acs.org
Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are valuable for determining the absolute configuration of chiral centers in this compound, particularly the stereochemistry of the bis-THF rings and the flanking hydroxyl groups. researchgate.netacs.orgacs.orgresearchgate.net CD data, often combined with theoretical calculations, can provide insights into the spatial arrangement of chromophores and chiral centers, allowing for the assignment of absolute configurations. acs.orgacs.orgresearchgate.net CD spectra have been used to assign the absolute stereochemistry at specific carbons, such as C-36 in certain this compound derivatives. affrc.go.jp
Identification and Characterization of this compound Congeners and Diastereomers
This compound is often isolated as part of a complex mixture of annonaceous acetogenins from plant extracts. acs.orggoogle.commedicinacomplementar.com.br These mixtures contain congeners (structurally related compounds) and diastereomers of this compound, differing in the position and stereochemistry of hydroxyl groups, the length of the aliphatic chain, or variations in the THF ring system. google.commedicinacomplementar.com.br
Chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC), are essential for the isolation and purification of individual this compound congeners and diastereomers from these complex extracts. acs.orgresearchgate.netmedicinacomplementar.com.br Different this compound congeners, such as this compound-O1 and this compound-O2, which differ in the configuration at C-12, have been isolated and characterized. researchgate.netscribd.com Spectroscopic methods (NMR, MS, CD) are then used to characterize the structure and stereochemistry of each isolated compound. acs.orgresearchgate.netacs.org
Table 1: Examples of this compound Congeners and their Structural Variations
| Congener | Key Structural Variation | Reference |
| This compound-O1 | 12R configuration | researchgate.netscribd.com |
| This compound-O2 | 12S configuration | researchgate.netscribd.com |
| This compound C | Hydroxyl group at C-29 | google.com |
| This compound D | Extra hydroxyl group in the left side chain (C-28) beilstein-journals.org | beilstein-journals.org |
| This compound G | Isomeric to bullatacin, different ¹³C NMR signals | google.com |
| Iso-squamocin | Novel insecticidal compound | google.com |
Structural Variation in Bis-Tetrahydrofuran Moieties and Side Chains
The core structural feature of this compound is the adjacent bis-tetrahydrofuran ring system, typically flanked by hydroxyl groups at the α and α' positions (e.g., C-15 and C-24 in a C₃₇ chain). google.commdpi.com The relative stereochemistry of the bis-THF moiety in this compound and its congeners is often described using terms like threo-trans-threo-trans-erythro. researchgate.netmdpi.com
The aliphatic side chains connected to the bis-THF core and the terminal γ-lactone ring also exhibit structural variations among this compound congeners. These variations can include differences in the length of the carbon chain, the presence and position of additional hydroxyl groups, or the presence of double bonds. google.comnih.gov For example, this compound and motrilin, a similar acetogenin (B2873293), differ in the position of a hydroxyl group linked to their side chains, with a -(CH₂)₅-CH₃ chain in this compound and a –(CH₂)₄–CH₃ chain in motrilin. nih.gov Highly potent this compound analogues often contain two hydroxyl groups flanking the THF ring system and sometimes a third hydroxyl group at positions like C-4, C-28, C-29, or C-26. google.com
Table 2: General Structural Features of this compound
| Feature | Description |
| Carbon Chain Length | C₃₇ |
| Lactone Ring | Terminal α,β-unsaturated methyl γ-lactone |
| Oxygen-Bearing Moieties | Adjacent bis-tetrahydrofuran (bis-THF) rings |
| Hydroxyl Groups | Typically several, often flanking the THF rings and at other positions (e.g., C-28) |
| Stereochemistry of bis-THF | Commonly threo-trans-threo-trans-erythro or similar variations |
Biosynthetic Pathways and Biogenetic Relationships of Annonaceous Acetogenins Including Squamocin
Proposed Biosynthetic Origins of Squamocin
The proposed biosynthetic pathway for Annonaceous acetogenins (B1209576), including this compound, suggests they are derived from long-chain fatty acids, typically C32 or C34. mdpi.comsysrevpharm.orghmdb.cadovepress.comnih.gov The process is thought to involve the formation of a terminal γ-lactone ring early in the pathway. psu.edu Following this, the introduction of THF and THP rings is proposed to occur through a series of oxidation reactions of unsaturated units present in the fatty acid chain, followed by subsequent opening and cyclization reactions. psu.eduthieme-connect.com The isolation of linear acetogenins containing double bonds and epoxide groups, which lack THF rings, supports the hypothesis that these could be biogenetic precursors to mono- and bis-THF acetogenins. psu.eduthieme-connect.comgoogle.com For instance, coronin, an acetogenin (B2873293) with one double bond and two epoxide groups isolated from Annona muricata, has been suggested as a key intermediate in the biogenesis of bis-THF acetogenins. thieme-connect.com
Enzymatic and Genetic Mechanisms in Annonaceous Acetogenin Biosynthesis
While the precise enzymatic and genetic mechanisms governing Annonaceous acetogenin biosynthesis are not fully elucidated, the involvement of a polyketide biosynthetic pathway suggests the participation of polyketide synthases (PKSs) or fatty acid synthases (FASs), followed by modifying enzymes. researchgate.net The formation of the cyclic ether rings (THF and THP) likely involves oxidative cyclization steps, potentially mediated by specific enzymes. researchgate.net Studies on the biosynthesis of polyketide-derived polycyclic ethers in other organisms provide insights into potential enzymatic reactions, such as epoxidation and subsequent cyclization catalyzed by enzymes like epoxide hydrolases. researchgate.net However, specific enzymes and genes responsible for the unique structural features of Annonaceous acetogenins like this compound within the Annonaceae family require further investigation.
Advanced Pharmacological Investigations of Squamocin: Mechanisms and Cellular Effects
Antiproliferative and Apoptosis-Inducing Activities of Squamocin in Cancer Biology
This compound has demonstrated the ability to inhibit the proliferation of various cancer cells and induce programmed cell death, known as apoptosis. Studies have shown its antiproliferative effects in cell lines such as GBM8401, Huh-7, and SW620, with observed dose-dependent loss of viability. nih.govnih.gov The compound has been reported to induce apoptosis in HL-60 leukemia cells, T24 bladder cancer cells, and BC-8 tumor cells. nih.govfrontiersin.orgniscpr.res.in
Inhibition of Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase)
A primary mechanism by which this compound exerts its cytotoxic effects is through the potent inhibition of mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase. researchgate.netresearchgate.netcore.ac.uknih.govontosight.aiportlandpress.comacs.orgnih.govacs.org This complex is a crucial component of the electron transport chain in mitochondria, responsible for transferring electrons from NADH to ubiquinone. wikipedia.orgwikipedia.orglipidmaps.org Inhibition of complex I disrupts cellular respiration, leading to decreased ATP production. ontosight.ainih.gov this compound acts as a rotenone-type inhibitor, binding at the ubiquinone/semiquinone antagonist site (rotenone/B site) of the enzyme. researchgate.netcore.ac.uk This disruption of mitochondrial function is a significant factor in this compound-induced cell death in cancer cells, which often have high energy demands. ontosight.ai
Induction of Programmed Cell Death (Apoptosis) Pathways
This compound is known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. nih.govresearchgate.net Research indicates that this compound treatment can lead to characteristic apoptotic features, including nuclear condensation and DNA fragmentation. nih.govniscpr.res.in Studies have shown that this compound can activate caspase-3, a key effector caspase in the apoptotic cascade, and induce the cleavage of poly (ADP-ribose) polymerase (PARP), a substrate of caspases. nih.govfrontiersin.org Pretreatment with a caspase-3 inhibitor has been shown to prevent this compound-induced DNA fragmentation, PARP cleavage, and cell death. nih.gov this compound has also been reported to induce the expression of proapoptotic genes such as Bax and Bad. frontiersin.org
Cell Cycle Progression Arrest Mechanisms
In addition to inducing apoptosis, this compound can also inhibit cancer cell proliferation by arresting the cell cycle. Studies have demonstrated that this compound treatment leads to cell cycle arrest at the G1 phase in various cancer cell lines, including GBM8401, Huh-7, SW620, and T24 bladder cancer cells. nih.govnih.govfrontiersin.orgfrontiersin.org This G1 phase arrest is associated with decreased phosphorylation levels of histone H3 at serine 10 (H3S10p) and serine 28 (H3S28p), which are typically elevated in proliferating cells and linked to cell cycle progression. nih.govptglab.comcellsignal.com
Modulation of Histone H3 Phosphorylation Levels and Epigenetic Implications
This compound has been found to modulate the phosphorylation levels of histone H3, specifically reducing the phosphorylation at serine 10 (H3S10p) and serine 28 (H3S28p). nih.govnih.gov This modulation is associated with the downregulation of aurora B and pMSK1 expressions, kinases known to be involved in histone H3 phosphorylation and linked to chromatin organization, gene expression, and carcinogenesis. nih.govptglab.comcellsignal.com These findings suggest that this compound may affect epigenetic alterations by influencing histone H3 phosphorylation, providing a novel perspective on its antitumor mechanism. nih.govnih.govdntb.gov.ua Epigenetic modifications, such as histone modifications, are increasingly recognized as important factors in tumorigenesis and can influence gene expression patterns in cancer cells. nih.govresearchgate.netgenome.gov
Endoplasmic Reticulum (ER) Stress Response and Unfolded Protein Response (UPR) Activation
This compound has been shown to provoke endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR) in multiple cancer cell lines and in vivo tumor models. nih.govnih.gov ER stress is triggered by an accumulation of unfolded or misfolded proteins in the ER lumen, leading to the activation of the UPR, a cellular signaling pathway aimed at restoring ER homeostasis or triggering apoptosis if stress is prolonged or severe. jcpjournal.orgmdpi.commdpi.com this compound's ability to disrupt mitochondrial complex I function and impair HSP90α function contributes to the induction of ER stress and UPR. nih.govnih.gov Persistent, non-lethal UPR signaling can facilitate tumor cell proliferation and survival, but additional ER stress, such as that induced by this compound, can push cancer cells towards apoptosis. nih.govjcpjournal.orgmdpi.com this compound-induced ER stress enhances ER stress-associated ubiquitylation and degradation of proteins, including the oncoproteins EZH2 and MYC, through the activation of a specific ubiquitin cascade. nih.govnih.gov
Ubiquitin-Proteasome Degradation System Involvement in Oncoprotein Turnover (e.g., EZH2/MYC Axis)
Recent research indicates that this compound can influence the ubiquitin-proteasome degradation system, leading to the degradation of certain oncoproteins. A study found that this compound effectively reduces the levels of EZH2 and MYC proteins in various cancer cell lines, including those from head and neck squamous cell carcinoma, gastric, and colorectal cancers. nih.gov This degradation is triggered by this compound's interaction with heat shock protein 90α (HSP90α), its direct binding target. nih.gov Mechanistically, this compound disrupts mitochondrial respiratory Complex I function, reducing ATP production and impairing HSP90α function. nih.govnih.gov This impairment provokes endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR). nih.govnih.gov These events enhance ER stress-associated ubiquitylation and degradation by activating the E1 activase UBA6, facilitating ubiquitin transfer to the E2 conjugate UBE2Z, and increasing the activity of the E3 ligase FBXW7, ultimately leading to the degradation of EZH2 and MYC. nih.govnih.govsemanticscholar.orgresearcher.life This mechanism suggests a potential therapeutic strategy targeting tumors driven by the EZH2/MYC axis. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Modulation
This compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a critical role in various cellular functions including proliferation, differentiation, survival, and apoptosis. nih.govfiu.edu Studies investigating the involvement of the MAPK pathway in this compound-induced apoptosis have revealed that this compound treatment can significantly decrease the phosphorylation levels of extracellular signal-regulated kinase (ERK) and increase the phosphorylation levels of C-jun N-terminal kinase (JNK). nih.govresearchgate.net Activation of JNK is known to affect members of the Bcl-2 family and activate caspases-3, -8, and -9, leading to apoptosis, while ERK is associated with cell survival. nih.gov These findings suggest that the inhibition of ERK and activation of JNK may contribute to this compound-induced apoptosis in cancer cells. nih.gov Another study using a biotinylated this compound monomer, Sq-2, in breast cancer cells also showed activation of the MAPK signaling pathway, specifically the JNK and p38 pathways, which contributed to apoptosis induction. researchgate.net
Insecticidal Research and Cellular Actions of this compound
This compound is recognized for its potential as a botanical insecticide, particularly against various insect pests and disease vectors like Aedes aegypti mosquitoes. plos.orgnih.govscielo.brfrontiersin.org Its insecticidal activity is linked to its effects on cellular respiration, primarily through the inhibition of mitochondrial complex I. nih.govufv.brrenupublishers.com
Larvicidal Efficacy and Toxicological Profiles in Insect Models
This compound has demonstrated significant larvicidal efficacy against insect models, notably Aedes aegypti larvae. nih.govplos.orgnih.govresearchgate.net Studies have reported high mortality rates at relatively low concentrations. For instance, this compound isolated from Annona squamosa seeds showed a LC50 of 6.4 ppm against A. aegypti larvae after 190 minutes of exposure. nih.govresearchgate.net this compound from Annona mucosa also exhibited high toxicity to A. aegypti larvae with LC50 values as low as 0.01 μg/mL after 3 hours of exposure. ufv.brresearchgate.net
Toxicological profiling in insect models indicates that this compound is particularly toxic to target insects like A. aegypti while showing low toxicity to non-target organisms, including predators of mosquito larvae and human cells. ufv.brresearchgate.net This selectivity highlights its potential as a safer alternative to conventional insecticides. ufv.brresearchgate.net
Cytotoxic Effects on Insect Midgut Epithelium and Digestive Cells
A key aspect of this compound's insecticidal action involves its cytotoxic effects on the insect midgut, which is the primary site of contact and absorption. nih.govplos.orgnih.govresearchgate.net Exposure to this compound leads to significant morphological changes in the midgut epithelium and digestive cells of A. aegypti larvae. nih.govplos.orgnih.govresearchgate.net These changes include cytoplasm vacuolization, damage to the apical surface, and cell protrusion into the gut lumen. nih.govresearchgate.net At higher concentrations (e.g., 100 ppm), severe vacuolization and damaged apical surfaces are observed. nih.govresearchgate.net These cytotoxic effects disrupt the normal function of the midgut, impairing digestion and nutrient absorption, ultimately contributing to larval mortality. nih.govresearchgate.net
Gene Expression Alterations Related to Cellular Processes (e.g., Autophagy, V-ATPase, Aquaporin-4)
This compound exposure also induces alterations in the expression of genes related to crucial cellular processes in the insect midgut. Research in Aedes aegypti larvae has shown that this compound increases the expression of autophagy-related genes, such as Atg1 and Atg8. plos.orgnih.govresearchgate.netnih.gov Autophagy is a cellular process involved in the degradation and recycling of damaged organelles and proteins, and its induction by this compound suggests a cellular stress response that can lead to cell death. plos.orgnih.gov
Furthermore, this compound affects the expression of genes encoding membrane transporters and water channels. Studies have reported a decrease in the expression of genes for the V-ATPase (vacuolar-type H+-ATPase), an ion pump crucial for maintaining electrochemical gradients in the midgut, and Aquaporin-4 (Aqp4), a water channel protein. plos.orgnih.govresearchgate.netnih.govufv.br Decreased V-ATPase expression can disrupt ion regulation, while reduced Aqp4 expression can impair water balance. plos.orgnih.govufv.br These alterations in gene expression related to autophagy, ion transport, and water balance highlight the multiple cellular targets of this compound in insects. plos.orgnih.govufv.br
Multiple Modes of Action in Insect Pest Control
The insecticidal activity of this compound is attributed to multiple modes of action, making it a promising candidate for insect pest control, potentially reducing the development of resistance. plos.orgnih.gov Its primary mode of action involves the inhibition of mitochondrial complex I, disrupting cellular respiration and ATP production. nih.govufv.brrenupublishers.com This energy deprivation leads to cellular dysfunction and death, particularly in energy-demanding tissues like the midgut epithelium. nih.govufv.br
Antimicrobial and Biofilm Modulation Studies of this compound
This compound has demonstrated effects on microbial systems, including both antibacterial activities and the modulation of bacterial biofilm formation, as well as influencing xenobiotic degradation processes in bacteria.
Antibacterial Activities and Spectrum
Research indicates that this compound possesses antibacterial properties. This compound, along with other compounds like annotemoyin-1 and annotemoyin-2, isolated from Annona squamosa seeds, has been reported to be effective against certain bacteria, including Pseudomonas aeruginosa and Escherichia coli. ekb.egresearchgate.net While some studies highlight its activity against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, further research is needed to fully delineate its complete antibacterial spectrum against a wider range of Gram-positive and Gram-negative strains. ekb.egresearchgate.netsemanticscholar.org
Stimulation of Bacterial Biofilm Formation and Associated Mechanisms
Interestingly, beyond its direct antibacterial effects, this compound has been observed to stimulate bacterial biofilm formation in certain species. Studies have shown that this compound can increase biofilm production in Pseudomonas plecoglossicida J26, a bacterium known for degrading polycyclic aromatic hydrocarbons (PAHs). researchgate.netconicet.gov.arresearchgate.netconicet.gov.ar This effect has also been observed in Bacillus atrophaeus CN4, a Gram-positive bacterium, suggesting that the stimulation is not necessarily dependent on the bacterial cell wall structure. elsevier.eselsevier.esredalyc.org
The mechanism behind this compound's biofilm-stimulating effect appears to be related to its interaction with bacterial signaling pathways. Although this compound has a gamma-lactone moiety similar to those found in N-acyl homoserine lactones (AHLs), which are involved in quorum sensing (QS) in many Gram-negative bacteria, it does not act as an AHL agonist. researchgate.netresearchgate.netnih.gov Instead, this compound indirectly stimulates autoinducer production, leading to increased biofilm formation. researchgate.netresearchgate.net This stimulation is suggested to be a stress-related response induced by this compound acting as a natural stressor on the bacterial membrane. researchgate.netconicet.gov.ar Low concentrations of this compound (e.g., 2.5 µg/ml or even 0.25 µg/ml) have been shown to significantly stimulate biofilm formation without necessarily affecting planktonic growth. elsevier.eselsevier.esnih.govresearchgate.netredalyc.orgnih.gov
Enhancement of Xenobiotic Degradation Processes in Bacterial Systems
The stimulation of biofilm formation by this compound has been linked to an enhanced capacity of bacteria to degrade xenobiotic compounds, particularly PAHs like naphthalene (B1677914). researchgate.netelsevier.eselsevier.esnih.govresearchgate.netredalyc.orgresearchgate.net In Pseudomonas plecoglossicida J26 and Bacillus atrophaeus CN4, the increased biofilm formation induced by this compound correlates with an increased rate of naphthalene degradation. researchgate.netelsevier.eselsevier.esnih.govresearchgate.netredalyc.orgresearchgate.net This enhancement is thought to be due to the increased microbial density and the protective environment within the biofilm, which can facilitate the degradation of hydrophobic compounds like PAHs. researchgate.netelsevier.eselsevier.esnih.govresearchgate.netredalyc.orgnih.gov The association of this compound with hydrophobic cell materials in PAH-degrading strains may also play a role in increasing the rate of degradation. researchgate.netelsevier.eselsevier.esredalyc.org
Other Documented Biological Activities of this compound (e.g., Anti-inflammatory, Antiparasitic)
Beyond its antimicrobial and biofilm modulation effects, this compound and related annonaceous acetogenins (B1209576) have exhibited a range of other biological activities. These include anti-inflammatory and antiparasitic properties. ekb.egontosight.aiontosight.aiontosight.ai
This compound has been reported to possess anti-inflammatory activity. ekb.egontosight.aiontosight.aiontosight.airesearchgate.net While the exact mechanisms are still under investigation, other annonaceous acetogenins have shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. ontosight.aigoogle.com
Furthermore, this compound has demonstrated antiparasitic activity. ontosight.aiontosight.aiontosight.airesearchgate.netscispace.comscielo.org.co Studies have indicated that this compound can be effective against protozoan parasites, including Leishmania major and Leishmania donovani. researchgate.netscispace.com this compound has been shown to reduce the proliferation of Leishmania promastigotes in vitro, with minimal effective concentrations reported in the range of 25 to 50 µg/ml. researchgate.net It has also been reported to lyse promastigotes of several Leishmania strains at concentrations as low as 5 µg/ml. researchgate.net The antiparasitic activity against Leishmania and Trypanosoma cruzi strains has been linked to the number of hydroxyl groups present in the acetogenin (B2873293) structure, with maximum activity observed in compounds possessing three hydroxyl groups, such as this compound. scispace.com
This compound is also known for its potent cytotoxic activity against various cancer cell lines, often attributed to its ability to inhibit mitochondrial complex I, disrupting ATP production and inducing apoptosis. nih.govontosight.aidineshkhedkar.co.indovepress.comresearchgate.netresearchgate.net This cytotoxic effect is considered a significant biological activity of this compound, although the primary focus of this article is on its antimicrobial and other documented activities as per the outline.
Synthetic and Semisynthetic Strategies for Squamocin and Its Derivatives
Total Synthesis Approaches to Squamocin and Structurally Related Acetogenins (B1209576)
Total synthesis of Annonaceous acetogenins, including this compound, has been a significant area of research due to their intricate structures and promising biological activities. Several strategies have been developed to construct the core bis-tetrahydrofuran (bis-THF) moiety, the flanking hydroxyl groups, and the characteristic γ-lactone ring.
One approach to the total synthesis of this compound A involved the construction of the bis-THF core with the desired threo-trans-threo configuration using a multiple Williamson reaction. This was followed by assembling the side chains and introducing the butenolide moiety at the final stage. beilstein-journals.orgnih.gov Another total synthesis of related bis-THF acetogenins like asiminocin and asiminecin (B234180) utilized a bidirectional approach starting from tartrate-derived dialdehydes and allylic stannanes, employing InCl₃-promoted additions and subsequent cyclizations to form the bis-THF core. acs.org
Total synthesis efforts have also focused on other acetogenins with varying THF ring numbers and positions, as well as different oxygenation patterns, contributing to the understanding of how these structural features can be synthesized stereoselectively. beilstein-journals.orgmdpi.comnih.gov These syntheses often involve key steps such as stereoselective epoxide opening, iodoetherification, ring-closing reactions, and coupling of different molecular fragments, including the γ-lactone segment. beilstein-journals.orgnih.gov
Semisynthesis of Biologically Enhanced this compound Derivatives
Semisynthesis involves chemically modifying naturally occurring this compound to create derivatives with potentially enhanced biological properties, such as improved solubility, targeting capabilities, or altered activity profiles.
Glycosylation for Improved Aqueous Solubility and Potential Specificity
Glycosylation, the attachment of sugar moieties, has been explored as a strategy to improve the aqueous solubility of lipophilic compounds like this compound. Several glycosyl derivatives of this compound have been synthesized using Lewis acid catalysis with different glycosyl donors. acs.orgresearchgate.net This approach aims to increase the compound's hydrophilicity, which could potentially improve its bioavailability and distribution in vivo. acs.org The synthesis typically involves reacting this compound with protected sugar derivatives, followed by deprotection to yield the glycosylated analogs. acs.org
Aminoacyl Triester Derivatives: Synthesis and Structure-Activity Relationships based on Amphipathicity
Aminoacyl triesters of this compound have been synthesized to investigate the impact of introducing amino acid moieties on its biological activity. mdpi.comnih.gov These derivatives are typically prepared by coupling protected amino acids with this compound using standard esterification procedures, followed by deprotection. nih.gov Studies on these aminoacyl triesters have shown that the resulting compounds exhibit altered cytotoxicities compared to the parent this compound. nih.gov The biological activity of these derivatives appears to be related to their amphipathicity, with more amphiphilic analogs demonstrating higher cytotoxicity. nih.gov This suggests that the balance between hydrophilic and lipophilic character, influenced by the aminoacyl group, plays a role in their cellular interactions and potency.
Targeted Conjugation Strategies (e.g., Biotinylation) for Enhanced Delivery
Targeted delivery strategies aim to direct this compound derivatives specifically to cancer cells, potentially reducing systemic toxicity and increasing efficacy. Biotinylation, the conjugation of biotin (B1667282) to this compound or its derivatives, is one such strategy that exploits the overexpression of biotin receptors on the surface of many cancer cells. nih.govhilarispublisher.comresearchgate.netresearchgate.net
Biotinylated this compound conjugates have been synthesized with the goal of achieving targeted delivery to biotin receptor-overexpressing tumor cells. researchgate.netresearchgate.net Research has shown that biotin-conjugated this compound can exhibit significantly reduced IC₅₀ values (increased potency) compared to this compound alone in certain cancer cell lines. nih.gov The effectiveness of biotinylation can be influenced by the site of attachment of the biotin moiety and the presence and nature of a linker between biotin and the this compound scaffold. hilarispublisher.com Studies suggest that the presence of a linker can positively affect the anticancer potential of the conjugates. hilarispublisher.com
Data on the cytotoxic activity of biotinylated this compound compared to this compound alone in HeLa cells demonstrated a notable increase in potency upon biotin conjugation. nih.gov
| Compound | IC₅₀ (µM) in HeLa cells (72h incubation) | Citation |
| This compound | 19.80 ± 1.18 | nih.gov |
| Biotin-conjugated this compound | 0.75 ± 0.02 | nih.gov |
This data indicates that biotinylation can significantly enhance the cytotoxic effect of this compound, potentially due to improved cellular uptake mediated by biotin receptors. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogs and Modified Forms
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound affect its biological activity. slideshare.netgardp.orgwikipedia.org These studies help identify key functional groups and structural features responsible for its potency and mechanism of action. gardp.orgwikipedia.org
Influence of Functional Group Modifications on Biological Potency
Modifications to various parts of the this compound molecule, including the hydroxyl groups, the bis-THF core, the hydrocarbon chain, and the γ-lactone ring, have been investigated to understand their impact on biological activity. mdpi.comthieme-connect.com
Modifications of the γ-lactone ring have also been explored. For instance, exchanging the butenolide unit with a quinone moiety, as in quinone-squamocin D, supported the hypothesis that acetogenins act as competitive inhibitors at the ubiquinone binding site of mitochondrial complex I, based on structural similarity. thieme-connect.com However, some modified analogs with an open γ-lactone ring did not show better activity than the parent this compound. thieme-connect.com
Semisynthesis of heterocyclic analogs of this compound, such as pyrazin and imidazole (B134444) derivatives, has also been conducted. nih.gov While some of these analogs exhibited potent cytotoxicity, it was generally reduced compared to this compound, indicating the importance of the native this compound structure for full potency. nih.gov
SAR studies on other acetogenins also provide insights relevant to this compound. For example, studies on muricatacin (B138324) analogs revealed that the introduction of a THF ring, the nature of the oxygen functionality in the side chain, and the length of the side chain can influence antiproliferative effects. researchgate.net
Stereochemical Determinants of Biological Activity
The biological activity of this compound and its analogues is highly dependent on their precise stereochemistry. Studies have demonstrated that variations in the stereochemical arrangement of the bis-THF core and the hydroxyl groups significantly influence the inhibitory effect on mitochondrial complex I and cytotoxicity against cancer cells nih.govmdpi.commdpi.comnih.govresearchgate.net.
Research indicates that the stereochemistry around the THF ring moiety significantly influences the inhibitory effect of acetogenin (B2873293) analogues mdpi.com. Specifically, the stereochemical arrangement of the bis-THF system, along with the number and position of hydroxyl groups, are crucial factors affecting biological activity nih.govmdpi.com. For instance, acetogenins containing adjacent bis-THF rings with a threo-trans-threo-trans-erythro stereochemical arrangement have shown greater cytotoxic selectivity compared to those with a threo-trans-threo-trans-threo arrangement researchgate.net.
Furthermore, the configuration at specific chiral centers, such as C-24, has been shown to impact cytotoxic selectivity. Acetogenins with an S configuration at C-24 generally exhibit greater cytotoxic potency than those with an R configuration at this position researchgate.net.
While early perceptions sometimes suggested that the stereochemistry of the THF core had little effect on activity, more recent studies, particularly with synthetic stereoisomers of acetogenins like asimicin (a related bis-THF acetogenin), have definitively shown that cytotoxicity is highly dependent on the stereochemistry of the bis-THF core, including both the THF rings and the central hydroxyl functions nih.gov. These findings underscore the critical importance of controlling stereochemistry during the synthesis of this compound and its derivatives to achieve desired biological outcomes researchgate.net.
The following table summarizes some key findings regarding the influence of stereochemistry on the biological activity of this compound and related acetogenins:
| Structural Feature | Stereochemical Arrangement/Configuration | Observed Biological Effect | Source |
| Bis-THF core | Varies | Significant influence on complex I inhibition and cytotoxicity. | mdpi.comnih.gov |
| Bis-THF stereochemistry | threo-trans-threo-trans-erythro | Generally more cytotoxic selectivity compared to threo-trans-threo-trans-threo. | researchgate.net |
| Hydroxyl groups adjacent to THF rings | Varies | Crucial for strong complex I inhibitory effect and high anticancer activity. | nih.gov |
| C-24 configuration | S | Tends to exhibit greater cytotoxic selectivity potency compared to R configuration. | researchgate.net |
| Introduction of hydroxyl group | Varies (stereochemistry) | Can yield selectivity among tumor cell lines. | semanticscholar.orgmdpi.com |
Preclinical Pharmacological Development and Translational Research of Squamocin
Challenges in Therapeutic Application and Formulation Development
A significant challenge in the therapeutic application of squamocin stems from its physicochemical properties, particularly its low water solubility tandfonline.com. This poor solubility can severely limit its absorption and bioavailability, impacting its effectiveness when administered afjbs.comlubrizol.comarxiv.org. The highly lipophilic nature of this compound contributes to this issue tandfonline.comresearchgate.net.
Developing suitable formulations for this compound is crucial to overcome these solubility limitations and ensure adequate drug exposure in vivo catsci.compitt.edunih.gov. Poor solubility is a common obstacle in drug development, affecting a large percentage of potential drug candidates lubrizol.comarxiv.org. Innovative formulation strategies are required to address this, especially for oral administration, where dissolution in the gastrointestinal tract is critical for absorption lubrizol.comcatsci.comnih.gov. Challenges in formulation development also include ensuring the stability and shelf-life of the final product afjbs.comdrug-dev.com.
Strategies for Overcoming Solubility and Selectivity Limitations in Drug Design
To address the solubility challenges of this compound, various strategies are being explored in drug design and formulation. Enhancing water solubility is a primary goal to improve its pharmacokinetic profile and therapeutic efficacy tandfonline.comresearchgate.net.
One approach involves chemical modification of the this compound structure. For instance, conjugation with hydrophilic moieties like glucose or galactose has been investigated to yield glycosylated derivatives with improved water solubility tandfonline.com. Studies have shown that galactosylated this compound derivatives exhibit significantly enhanced solubility in phosphate (B84403) buffer saline compared to unconjugated this compound tandfonline.com.
Beyond chemical modification, formulation techniques play a vital role. These include physical modifications such as nanomilling, the formation of co-crystals, and the creation of amorphous solid dispersions lubrizol.comcatsci.com. The use of excipients, particularly polymeric carriers, is crucial in developing amorphous solid dispersions, influencing solubility improvement, drug loading capacity, stability, and release profiles lubrizol.com. Cyclodextrins, with their lipophilic cavity and hydrophilic surface, can also complex with lipophilic drug molecules like this compound to increase apparent solubility catsci.com. Lipid-based formulations are another strategy for poorly water-soluble drugs researchgate.net.
While this compound demonstrates potent cytotoxicity against various cancer cell lines nih.govresearchgate.netresearchgate.net, achieving selective toxicity towards cancer cells while minimizing effects on normal cells remains an important consideration in drug design. The inherent mechanisms of action of annonaceous acetogenins (B1209576), such as the inhibition of mitochondrial complex I, may contribute to their selective toxicity towards rapidly proliferating cancer cells which have higher energy demands researchgate.netresearchgate.netmdpi.com. However, further research is needed to fully understand and potentially enhance this selectivity through structural modifications or targeted delivery systems tandfonline.comresearchgate.net.
General Preclinical Efficacy and Toxicity Profiling Considerations
Preclinical evaluation of this compound involves comprehensive efficacy and toxicity profiling in relevant in vitro and in vivo models ontosight.aipitt.edu. This stage is critical for assessing its therapeutic potential and identifying potential risks before clinical translation.
Efficacy studies have demonstrated this compound's potent antitumor activity against a range of cancer cell lines, including those from head and neck squamous cell carcinoma, gastric cancer, and colorectal cancer nih.gov. In vivo studies using xenograft models have shown that this compound can effectively inhibit tumor growth nih.gov. For example, in gastric cancer and colorectal cancer xenograft models, this compound treatment resulted in significant tumor growth inhibition rates nih.gov.
Beyond cancer, this compound has also shown activity against other targets, such as insect larvae plos.org. Studies on Aedes aegypti larvae have revealed that this compound can induce cytotoxic effects in midgut cells and affect the expression of genes related to autophagy and osmoregulation plos.org.
Preclinical toxicity profiling is essential to determine the safety profile of this compound. Studies typically involve assessing the compound's effects in animal models to determine the maximum tolerated dose and identify potential organ toxicities pitt.edusrce.hr. While this compound has shown a favorable safety profile in some mouse models with no significant histological changes observed in vital organs at effective doses nih.gov, other studies highlight the potential toxicity of annonaceous acetogenins, including neurotoxicity researchgate.net. Detailed ADME (Absorption, Distribution, Metabolism, and Elimination) and PK (Pharmacokinetics) studies are crucial during preclinical development to understand how the compound is processed by the body and to guide dose selection for efficacy and toxicity studies pitt.edusrce.hr.
Emerging Research Directions and Future Therapeutic Potentials of this compound-Based Compounds
Emerging research on this compound and related annonaceous acetogenins is focused on further elucidating their mechanisms of action, developing improved formulations, and exploring new therapeutic applications ontosight.aiontosight.ai.
Understanding the precise molecular targets of this compound is a key area of ongoing research. While mitochondrial complex I inhibition is a well-established mechanism researchgate.netresearchgate.netmdpi.com, recent studies are identifying new putative protein targets, potentially moving beyond the "complex I dogma" researchgate.net. For instance, this compound has been shown to deplete EZH2 and MYC proteins in cancer cells by triggering endoplasmic reticulum stress-associated degradation nih.gov. This involves disrupting HSP90α function and activating a specific ubiquitin cascade nih.gov.
Future research directions include the development of advanced drug delivery systems to enhance the efficacy and reduce potential side effects of this compound researchgate.netontosight.ai. Nanoparticle-based formulations, such as those utilizing nanodiamonds, are being investigated to improve the delivery of this compound to tumor sites and enhance its anticancer activity researchgate.netipb.ac.id. These systems can potentially improve drug bioavailability and overcome limitations like drug efflux in tumors ipb.ac.id.
The potential of this compound in combination therapies is another area of interest ontosight.ai. Combining this compound with other therapeutic agents could lead to synergistic effects and overcome resistance mechanisms.
Further exploration of this compound's activity against different types of cancer and other diseases is warranted ontosight.ai. Its reported anti-inflammatory and antimicrobial properties suggest potential applications beyond oncology ontosight.ai.
Finally, continued efforts in the synthesis of this compound analogs and derivatives with improved physicochemical properties, enhanced selectivity, and potentially novel mechanisms of action are crucial for realizing the full therapeutic potential of this class of compounds mdpi.com.
Q & A
Q. What experimental models are most appropriate for studying Squamocin's cytotoxic mechanisms in target organisms?
To evaluate cytotoxic mechanisms, use in vitro tumor cell lines (e.g., T24 bladder cancer cells) for IC50 assays and in vivo insect models like Aedes aegypti larvae to assess morphological and genetic changes in midgut cells. Gene expression profiling of autophagy markers (Atg1, Atg8), V-ATPase transporters, and aquaporins (Aqp4) is critical, as these pathways are disrupted by this compound at LC20 and LC50 concentrations .
Q. How can researchers address solubility challenges when testing this compound in aqueous environments?
Modify this compound’s structure via glycosylation to improve solubility. For example, galactose-conjugated derivatives (e.g., compound 13) achieve 1.37 mg/mL solubility in PBS, compared to negligible solubility for unmodified this compound. Use NMR (1H and 13C) to confirm structural integrity post-derivatization .
Q. What standardized assays are recommended for quantifying this compound's bioactivity?
Employ cell viability assays (e.g., MTT or ATP-based luminescence) on cancer cell lines, reporting IC50 values in µM ranges. For insecticidal studies, use larval mortality assays with LC50 calculations and histological staining to validate midgut cell damage .
Advanced Research Questions
Q. How can conflicting cytotoxicity data between this compound derivatives be resolved?
Perform structure-activity relationship (SAR) analyses to identify functional groups influencing potency. For example, glucose-derived derivatives (e.g., compound 15) show enhanced activity over galactose analogs. Use dose-response meta-analysis to compare IC50 values across cell lines and clarify selectivity patterns .
What methodological frameworks ensure rigor in formulating this compound-related research questions?
Apply the PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example:
- Population: Aedes aegypti larvae or human cancer cell lines.
- Intervention: this compound exposure at LC20/LC50 or IC50 doses.
- Comparison: Untreated controls or derivatives with modified solubility.
- Outcome: Gene expression changes, mortality rates, or tumor cell apoptosis. This ensures alignment with hypothesis-driven experimental designs .
Q. How should researchers integrate spectroscopic data with computational models to characterize this compound?
Combine experimental FT-IR, FT-Raman, and UV-Vis spectra (e.g., in methanol) with DFT calculations (B3LYP/6-31G* method) to predict reactivity and validate molecular properties. Compare results with structurally similar compounds (e.g., motrilin) to identify functional group contributions .
Q. What strategies mitigate bias when synthesizing contradictory findings in systematic reviews of this compound?
Use PRISMA guidelines to screen studies, stratify results by model system (e.g., insect vs. mammalian), and assess confounding variables (e.g., solvent type, exposure duration). Meta-regression can quantify heterogeneity, while sensitivity analysis identifies outlier datasets .
Q. How can gene expression data from this compound-treated organisms be contextualized within broader mechanistic pathways?
Conduct RNA-seq or qPCR to quantify autophagy (Atg1, Atg8), ion transport (V-ATPase), and osmotic regulation (Aqp4) genes. Cross-reference with pathway databases (e.g., KEGG) to map interactions and validate via Western blotting for protein-level changes .
Data Analysis & Reproducibility
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
Use nonlinear regression (e.g., log-dose vs. response) to calculate LC50/IC50 with 95% confidence intervals. For multi-omics data, apply Benjamini-Hochberg correction to adjust for false discovery rates in high-throughput assays .
Q. How can researchers ensure reproducibility in this compound experiments?
Document solvent preparation (e.g., PBS vs. methanol), storage conditions (−20°C for labile derivatives), and instrument calibration (e.g., NMR shimming protocols). Share raw spectra, cell line authentication reports, and statistical code in supplementary materials .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
